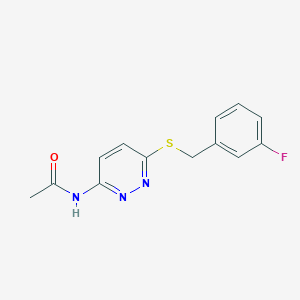

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROHHPNZBVMNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of 3-fluorobenzyl chloride with 6-mercaptopyridazine in the presence of a base to form the intermediate 6-((3-fluorobenzyl)thio)pyridazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the amine derivative.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown inhibitory activity against enzymes such as α-glucosidase, making it a potential candidate for the treatment of diabetes.

Medicine: Its cytotoxic activity against certain cancer cell lines suggests potential use in anticancer therapies.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on α-glucosidase is due to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . This competitive inhibition is supported by docking studies showing imperative interactions such as hydrogen bonding and Pi-Pi interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Pyridazine vs. Benzothiazole Derivatives

The European patent application (EP3348550A1) describes analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides (). Unlike the target compound’s pyridazine core, these analogs use a benzothiazole scaffold.

Thioether Linkages

The thioether (-S-) bridge in the target compound contrasts with ether (-O-) or amine (-NH-) linkers in other acetamides. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen or nitrogen may increase lipophilicity (logP) and metabolic stability. For example, compounds like 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide () share the pyridazine-thioacetamide backbone but differ in substituents, affecting solubility and bioavailability .

Fluorinated Substituents

The 3-fluorobenzyl group distinguishes the target compound from analogs with:

- Perfluoroalkyl chains (e.g., 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. in ): These exhibit extreme hydrophobicity and environmental persistence, making them suitable for industrial applications (e.g., surfactants) but less ideal for drug design due to poor biodegradability .

- Methoxy or trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide in ): Methoxy groups enhance solubility via hydrogen bonding, while trifluoromethyl groups increase electronegativity and metabolic resistance.

Pharmacological Implications

Bioactivity and Target Interaction

Compounds with pyridazine-thioacetamide scaffolds () are often explored as kinase inhibitors or antimicrobial agents. For instance, N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide incorporates a thiazole ring, which may enhance binding to ATP pockets in kinases. The target compound’s 3-fluorobenzyl group could mimic tyrosine or histidine residues in enzyme active sites, offering competitive inhibition .

Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.